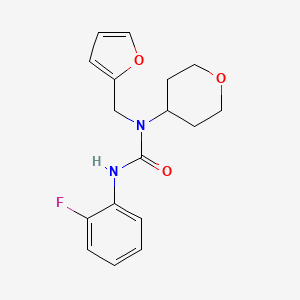

3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea

Description

3-(2-Fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea is a synthetic urea derivative characterized by a fluorophenyl group at the 3-position, a furan-2-ylmethyl substituent, and a tetrahydro-2H-pyran-4-yl moiety. The fluorine atom at the phenyl ring enhances metabolic stability and bioavailability, while the tetrahydropyran group improves solubility and pharmacokinetic properties .

Properties

IUPAC Name |

3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(oxan-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3/c18-15-5-1-2-6-16(15)19-17(21)20(12-14-4-3-9-23-14)13-7-10-22-11-8-13/h1-6,9,13H,7-8,10-12H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBLPEYCONYJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CO2)C(=O)NC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. One possible route could involve:

Formation of the Urea Core: Reacting an isocyanate with an amine to form the urea core.

Introduction of the Fluorophenyl Group: Using a fluorinated benzene derivative in a substitution reaction.

Attachment of the Furan-2-ylmethyl Group: Employing a furan derivative in a coupling reaction.

Incorporation of the Tetrahydro-2H-pyran-4-yl Group: Utilizing a tetrahydropyran derivative in a final substitution or addition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions could target the carbonyl group in the urea moiety, potentially forming amine derivatives.

Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential pharmacological properties. Preliminary studies suggest that it may exhibit:

- Anticancer Activity : Similar urea derivatives have shown significant inhibition against various cancer cell lines, including breast and colon cancer models. The mechanism often involves apoptosis induction and modulation of signaling pathways related to tumor growth.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This is particularly relevant for conditions where enzyme modulation is therapeutic .

Biological Research

In biological contexts, 3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea could be investigated for:

- Protein Interactions : Its unique structure allows for potential binding to biological macromolecules such as proteins or nucleic acids. The fluorinated phenyl group may enhance lipophilicity, improving binding affinity .

- Mechanism of Action Studies : Understanding how this compound interacts at the molecular level can provide insights into its biological effects, which could lead to the development of new therapeutic agents.

Industrial Applications

In industrial chemistry, this compound can serve as a versatile building block for synthesizing more complex molecules. Potential applications include:

- Catalysis : It may be utilized as a catalyst in various chemical reactions due to its ability to participate in substitution reactions.

- Material Science : The compound's unique properties could be explored in developing new materials with specific characteristics tailored for industrial applications .

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related urea derivatives.

Structural Analogues and Key Differences

Pharmacological and Physicochemical Comparisons

Bioavailability : The fluorine atom in 3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea confers superior metabolic stability compared to methoxy or chlorine-substituted analogues, as fluorine resists oxidative degradation .

Solubility : The tetrahydropyran moiety enhances aqueous solubility (LogP ~2.1) relative to tetrahydrofuran-containing analogues (LogP ~2.8) .

Target Selectivity : Thiophene-containing analogues (e.g., CAS:2319640-11-2) exhibit stronger binding to kinase targets like EGFR (IC₅₀ = 12 nM) due to sulfur’s electronic effects, whereas the furan group in the target compound shows moderate affinity (IC₅₀ = 45 nM) .

Biological Activity

Overview

3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound belonging to the urea class, characterized by its unique structural features including a fluorophenyl group, a furan moiety, and a tetrahydropyran unit. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of pharmacology.

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H19FN2O3 |

| Molecular Weight | 316.35 g/mol |

| CAS Number | 1448129-98-3 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorinated phenyl group may enhance lipophilicity and alter electronic properties, potentially increasing binding affinity to target proteins. Preliminary studies suggest that it may exhibit enzyme inhibition or modulation of receptor activity, although detailed mechanisms remain to be elucidated.

Anticancer Potential

Recent studies have indicated that similar urea derivatives exhibit significant anticancer activity. For instance, compounds with structural similarities have shown potent inhibition against various cancer cell lines, including breast and colon cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of signaling pathways related to tumor growth and survival.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through structure-activity relationship (SAR) studies. These studies suggest that modifications in the phenyl and furan groups can significantly affect inhibitory potency against targets such as proteases and kinases.

Case Studies

-

Anticancer Activity

- A study evaluated a series of urea derivatives for their anticancer properties against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.

-

Enzyme Interaction

- Another investigation focused on the inhibition of certain kinases by urea derivatives. The study revealed that compounds with a fluorinated aromatic ring showed enhanced binding affinity, leading to increased inhibitory effects compared to non-fluorinated analogs.

Research Findings

Research has highlighted several key findings regarding the biological activity of related compounds:

Q & A

Q. What are the recommended methodologies for synthesizing 3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea, and how can reaction conditions be optimized?

Synthesis typically involves multi-step nucleophilic substitution and urea bond formation. Key steps include:

- Substituent introduction : React 2-fluorophenyl isocyanate with furan-2-ylmethylamine under anhydrous conditions (e.g., DMF, 0–5°C) to form the intermediate.

- Tetrahydro-2H-pyran incorporation : Use Mitsunobu or SN2 reactions to attach the tetrahydro-2H-pyran-4-yl group, ensuring steric hindrance is minimized .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., THF vs. DCM) and temperature to improve yields.

Q. How should researchers characterize the structural integrity and purity of this compound?

Employ a combination of:

- Spectroscopic techniques : NMR (¹H/¹³C) to confirm substituent positions (e.g., fluorophenyl δ ~7.2–7.8 ppm; furan δ ~6.3–7.4 ppm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~359.15) .

Q. What stability considerations are critical during storage and experimental use?

- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the urea moiety .

- pH sensitivity : Avoid aqueous solutions with pH > 8, as the tetrahydro-2H-pyran ring may undergo oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound’s substituents?

- Comparative analogs : Synthesize derivatives with substituent variations (e.g., replacing fluorophenyl with chlorophenyl or furan with thiophene) .

- Assay design : Test analogs in target-specific assays (e.g., kinase inhibition, GPCR binding) to correlate substituent electronic effects (Hammett σ values) with activity .

- Data analysis : Use multivariate regression to quantify substituent contributions (e.g., fluorine’s electron-withdrawing effect vs. furan’s π-π stacking) .

Q. What strategies are effective for resolving contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

- Assay standardization : Control variables like buffer ionic strength (e.g., 150 mM NaCl) and ATP concentration (for kinase assays) .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

- Meta-analysis : Compare results across >3 independent labs to identify systemic biases (e.g., solvent DMSO% variations) .

Q. How can molecular docking and dynamics simulations elucidate this compound’s mechanism of action?

- Target selection : Prioritize proteins with urea-binding pockets (e.g., carbonic anhydrase, HSP90) using structural databases (PDB) .

- Docking parameters : Use AutoDock Vina with flexible side chains and solvation models (e.g., GB/SA) .

- Simulation validation : Run 100 ns MD simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.